molecular formula C11H12ClNO3 B8340428 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide

2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide

Cat. No.: B8340428
M. Wt: 241.67 g/mol
InChI Key: MBTNGLSAJZACEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide is a chemical compound with the molecular formula C11H12ClNO3. It is known for its unique structure, which includes a chloro group, a cyclopropyl group, a hydroxy group, and a methoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide typically involves multiple steps. One common method starts with the chlorination of a suitable benzamide precursor, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The hydroxy and methoxy groups are then introduced via hydroxylation and methylation reactions, respectively. The final product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclopropyl-4-methyl-5-methoxybenzamide
  • 2-chloro-N-cyclopropyl-4-hydroxy-5-ethoxybenzamide
  • 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzoic acid

Uniqueness

2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide

InChI

InChI=1S/C11H12ClNO3/c1-16-10-4-7(8(12)5-9(10)14)11(15)13-6-2-3-6/h4-6,14H,2-3H2,1H3,(H,13,15)

InChI Key

MBTNGLSAJZACEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2CC2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-acetoxy-2-chloro-5-methoxybenzoic acid (8.6 g, 35.2 mmol) and triethylamine (8.9 g, 88 mmol) in dry dichloromethane (100 ml) was cooled to 0° C. and ethylchloroformate (7.6 g, 70 mmol) was added at such a rate that the temperature stayed below 5° C. After 1 h cyclopropylamine (6.0 g, 105 mmol) was added. After stirring overnight at room temperature the organic phase was washed with water (2×200 ml). Drying over magnesium sulfate was followed by reduction of the solvent volume to half. Petrol ether was added and the product was filtered off. Yield 570 mg, 6.7%, mp 214-216° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

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